molecular formula C17H20N4O4S B2406664 N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(phenylsulfonyl)propanamide CAS No. 1203301-91-0

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2406664
CAS No.: 1203301-91-0
M. Wt: 376.43
InChI Key: AZWDOPCXISQIOE-UHFFFAOYSA-N
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Description

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(phenylsulfonyl)propanamide is a synthetic small molecule designed for advanced biochemical and pharmacological research. This compound features a complex heterocyclic core, the 1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, which is a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity. This core structure is functionalized with a 3-(phenylsulfonyl)propanamide group, a moiety often employed in drug discovery to modulate properties like potency, selectivity, and metabolic stability. The specific research applications and molecular mechanisms of action for this compound are areas for ongoing investigation. It may serve as a valuable chemical probe for studying enzyme inhibition, intracellular signaling pathways, or other biological targets. Researchers can utilize this compound in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex chemical entities. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-11-10-14(23)19-17-15(11)16(20-21(17)2)18-13(22)8-9-26(24,25)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,19,23)(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWDOPCXISQIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C1C(=NN2C)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N5O3C_{14}H_{15}N_{5}O_{3} with a molecular weight of approximately 301.30 g/mol. The structure features a pyrazolo[3,4-b]pyridine core fused with a sulfonamide moiety which is crucial for its biological activity.

PropertyValue
Molecular FormulaC14H15N5O3C_{14}H_{15}N_{5}O_{3}
Molecular Weight301.30 g/mol
CAS Number1219913-94-6

Biological Activities

Recent studies have highlighted various biological activities associated with pyrazolo[3,4-b]pyridine derivatives:

  • Antimicrobial Activity : Compounds in this class have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anti-inflammatory Effects : Research indicates that these compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .
  • Anticancer Properties : Some derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. This activity is often linked to their interaction with specific cellular pathways involved in cell proliferation and survival .
  • CNS Activity : Pyrazolo[3,4-b]pyridines exhibit anxiolytic and analgesic effects, making them candidates for treating anxiety disorders and pain management .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of enzymes such as phosphodiesterases (PDEs), which play a role in various signaling pathways within cells .
  • Modulation of Receptor Activity : These compounds can interact with neurotransmitter receptors or other cellular receptors to modulate physiological responses .

Case Studies

Several studies have explored the biological activity of this compound and its analogs:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of pyrazolo[3,4-b]pyridine derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at the phenylsulfonyl group significantly enhanced activity .
  • Anti-inflammatory Study : In vivo models showed that the administration of this compound reduced inflammation markers in rats subjected to carrageenan-induced paw edema. The results suggested a potential mechanism involving the inhibition of COX enzymes .
  • Cancer Cell Line Testing : In vitro assays revealed that this compound inhibited the growth of several cancer cell lines (e.g., HeLa and MCF-7) by inducing apoptosis through caspase activation pathways .

Scientific Research Applications

Pharmacological Applications

  • Antithrombotic Activity
    • The compound is structurally related to known anticoagulants like apixaban, which is a selective factor Xa inhibitor. Research indicates that modifications to the pyrazolo[3,4-b]pyridine scaffold can enhance antithrombotic activity while maintaining favorable pharmacokinetic profiles. For instance, the compound has shown promising results in inhibiting factor Xa, a crucial enzyme in the coagulation cascade, thereby preventing thrombus formation .
  • Anti-inflammatory Effects
    • Compounds similar to N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin) have demonstrated inhibition of phosphodiesterase enzymes (PDEs), particularly PDE4. This inhibition can lead to reduced inflammation and allergic responses by modulating eosinophil activity both in vitro and in vivo . Such properties make it a candidate for treating various inflammatory diseases.
  • Anticancer Potential
    • Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit anticancer activity by targeting specific cellular pathways involved in tumor growth and metastasis. The compound's ability to modulate signaling pathways may provide a basis for developing new cancer therapeutics .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Antithrombotic ActivityDemonstrated high potency against factor Xa with improved bioavailability compared to traditional anticoagulants .
Study 2 Anti-inflammatory EffectsShowed significant inhibition of PDE4 enzymes leading to reduced eosinophil activity and inflammation .
Study 3 Anticancer ActivityIdentified as a potential lead compound for further development in cancer therapies due to its mechanism of action .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(phenylsulfonyl)propanamide, and how can yield/purity be maximized?

  • Methodology : Use multi-step protocols involving cyclocondensation and sulfonylation. For example, pyrazolo-pyridinone cores are synthesized via cyclization of β-keto esters with hydrazines under acidic conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours) . Post-functionalization with phenylsulfonyl groups requires anhydrous DCM and slow addition of sulfonyl chlorides to avoid side reactions. Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) ensures >95% purity. Monitor intermediates by TLC and confirm final structure via 1^1H/13^{13}C NMR .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Key Techniques :

  • IR Spectroscopy : Identify carbonyl (C=O, ~1646 cm1^{-1}) and sulfonyl (S=O, ~1350–1150 cm1^{-1}) stretches .
  • NMR : 1^1H NMR should resolve pyrazolo-pyridinone protons (e.g., methyl groups at δ 1.02–1.95 ppm, aromatic protons at δ 6.80–7.50 ppm). 13^{13}C NMR confirms quaternary carbons (e.g., C=O at ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns consistent with the fused heterocyclic system .

Q. How can hydrogen bonding patterns in the crystal lattice influence physicochemical properties?

  • Analysis : Single-crystal X-ray diffraction (SHELX suite) reveals supramolecular interactions. For example, N–H···O hydrogen bonds between the pyridinone carbonyl and sulfonyl groups stabilize the crystal packing, affecting solubility and melting point. Graph set analysis (e.g., Etter’s rules) categorizes motifs like R22(8)R_2^2(8) rings, critical for predicting solubility and stability .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cellular assays) be resolved for this compound?

  • Approach :

  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence polarization) with cell-based assays (e.g., luciferase reporters) to rule out off-target effects.
  • SAR Studies : Modify substituents (e.g., methyl vs. fluoro groups on the phenylsulfonyl moiety) to isolate key pharmacophores. Use molecular docking (AutoDock Vina) to correlate activity with binding poses in target proteins .
  • Metabolic Stability : Assess liver microsome stability to identify if rapid degradation explains discrepancies between in vitro and in vivo results .

Q. What computational strategies predict the compound’s stability under varying pH and temperature conditions?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., sulfonyl group hydrolysis at low pH).
  • Molecular Dynamics (MD) : Simulate aqueous solvation to predict aggregation tendencies or degradation pathways (e.g., via GROMACS).
  • pKa Prediction : Use ChemAxon or MarvinSuite to estimate ionization states affecting solubility and reactivity .

Q. How do supramolecular interactions (e.g., π-stacking) in solid-state structures impact drug formulation?

  • Investigation :

  • Cocrystal Screening : Co-crystallize with excipients (e.g., succinic acid) to enhance bioavailability. Analyze π-π interactions between the pyrazolo ring and aromatic coformers via Hirshfeld surface analysis (CrystalExplorer) .
  • Dissolution Testing : Compare dissolution rates of polymorphs (e.g., Form I vs. Form II) using USP Apparatus II. Correlate with hydrogen-bonding network density from X-ray data .

Q. What chromatographic methods are optimal for purity assessment and impurity profiling?

  • Protocols :

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid. Detect impurities at 254 nm; validate method per ICH Q2(R1).
  • LC-MS/MS : Identify trace impurities (e.g., des-methyl byproducts) via fragmentation patterns. Quantify using external calibration curves .

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